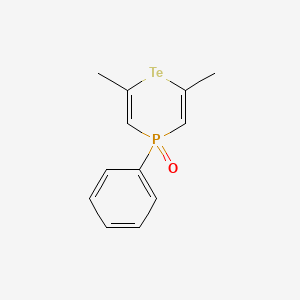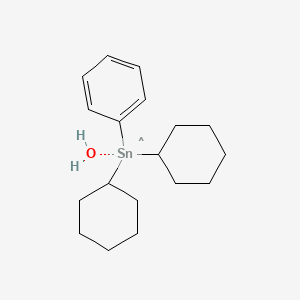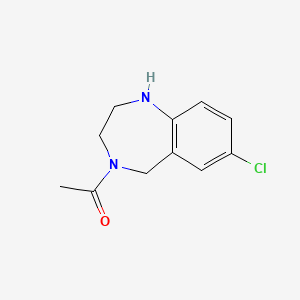![molecular formula C12H12Cl6O5Sn2 B14629542 1,1,3,3-Tetraethenyl-1,3-bis[(trichloroacetyl)oxy]distannoxane CAS No. 54841-30-4](/img/structure/B14629542.png)
1,1,3,3-Tetraethenyl-1,3-bis[(trichloroacetyl)oxy]distannoxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3-Tetraethenyl-1,3-bis[(trichloroacetyl)oxy]distannoxane is a chemical compound known for its unique structure and properties It belongs to the class of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetraethenyl-1,3-bis[(trichloroacetyl)oxy]distannoxane typically involves the reaction of tetraethenyl distannoxane with trichloroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Tetraethenyl distannoxane+Trichloroacetic anhydride→this compound
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,3,3-Tetraethenyl-1,3-bis[(trichloroacetyl)oxy]distannoxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state tin compounds.
Substitution: The trichloroacetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while reduction may produce tin hydrides. Substitution reactions can result in the formation of various organotin derivatives.
Applications De Recherche Scientifique
1,1,3,3-Tetraethenyl-1,3-bis[(trichloroacetyl)oxy]distannoxane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds and as a catalyst in organic reactions.
Biology: The compound’s potential biological activity is being explored, including its use as an antimicrobial agent.
Medicine: Research is ongoing to investigate its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,1,3,3-Tetraethenyl-1,3-bis[(trichloroacetyl)oxy]distannoxane involves its interaction with molecular targets such as enzymes and receptors. The trichloroacetyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways. The tin atoms in the compound can also coordinate with various ligands, influencing its reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane: Similar in structure but with butyl groups instead of ethenyl groups.
1,1,3,3-Tetramethyl-1,3-bis[(trichloroacetyl)oxy]distannoxane: Contains methyl groups instead of ethenyl groups.
Uniqueness
1,1,3,3-Tetraethenyl-1,3-bis[(trichloroacetyl)oxy]distannoxane is unique due to the presence of ethenyl groups, which can impart different reactivity and properties compared to its butyl and methyl analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
54841-30-4 |
|---|---|
Formule moléculaire |
C12H12Cl6O5Sn2 |
Poids moléculaire |
686.3 g/mol |
Nom IUPAC |
[[bis(ethenyl)-(2,2,2-trichloroacetyl)oxystannyl]oxy-bis(ethenyl)stannyl] 2,2,2-trichloroacetate |
InChI |
InChI=1S/2C2HCl3O2.4C2H3.O.2Sn/c2*3-2(4,5)1(6)7;4*1-2;;;/h2*(H,6,7);4*1H,2H2;;;/q;;;;;;;2*+1/p-2 |
Clé InChI |
HPJRYJFPDSZTOT-UHFFFAOYSA-L |
SMILES canonique |
C=C[Sn](C=C)(OC(=O)C(Cl)(Cl)Cl)O[Sn](C=C)(C=C)OC(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetic acid, [[(benzoylamino)methyl]thio]-](/img/structure/B14629479.png)

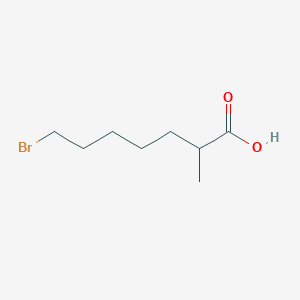
![(2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B14629496.png)
![N,N'-[(3-Chlorophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14629500.png)
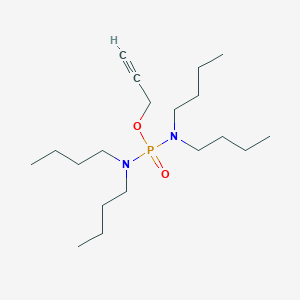
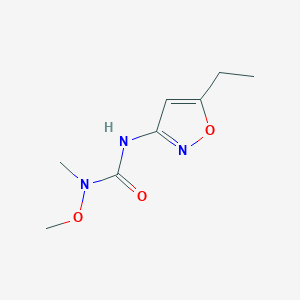
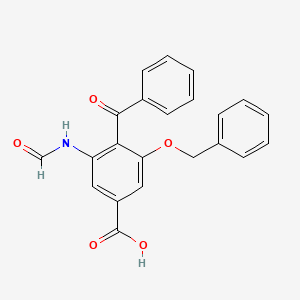
![10H-Phenothiazine, 3-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14629528.png)
